S-isobutyl 2-Methylpropane-1-sulfinothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-isobutyl 2-Methylpropane-1-sulfinothioate: is a chemical compound with the molecular formula C8H18OS2 and a molecular weight of 194.36 g/mol . This compound is primarily used in research and development settings and has various applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-isobutyl 2-Methylpropane-1-sulfinothioate typically involves the oxidation of disulfides to thiolsulfinates. One method involves using hydrogen peroxide and a cyclic seleninate ester catalyst . This process is valuable due to its mild conditions and the ability to produce thiolsulfinates as the principal products.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: S-isobutyl 2-Methylpropane-1-sulfinothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiolsulfinates.
Reduction: It can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and cyclic seleninate ester catalysts are commonly used.
Reduction: Various reducing agents can be employed, depending on the desired product.
Substitution: Different nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Thiolsulfinates: Formed during oxidation reactions.
Reduced Sulfur Compounds: Formed during reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-isobutyl 2-Methylpropane-1-sulfinothioate is used in organic synthesis and as a reagent in various chemical reactions .
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. It may have uses in developing new pharmaceuticals and studying biological pathways involving sulfur compounds.
Industry: In industrial settings, this compound can be used in the synthesis of other chemicals and as an intermediate in various production processes .
Wirkmechanismus
The mechanism by which S-isobutyl 2-Methylpropane-1-sulfinothioate exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the compound’s structure and reactivity, making it useful in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
®-2-Methylpropane-2-sulfinamide: Another sulfur-containing compound with similar reactivity.
Isobutylene: A hydrocarbon with a similar structure but different chemical properties.
Uniqueness: S-isobutyl 2-Methylpropane-1-sulfinothioate is unique due to its specific functional groups and reactivity, making it valuable in specialized chemical reactions and research applications .
Eigenschaften
Molekularformel |
C8H18OS2 |
---|---|
Molekulargewicht |
194.4 g/mol |
IUPAC-Name |
2-methyl-1-(2-methylpropylsulfinylsulfanyl)propane |
InChI |
InChI=1S/C8H18OS2/c1-7(2)5-10-11(9)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
OMSCVCYVENVLIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSS(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.